An In-depth Technical Guide to the Synthesis and Characterization of N-propylpyridin-3-amine
An In-depth Technical Guide to the Synthesis and Characterization of N-propylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-propylpyridin-3-amine, a pyridine derivative with potential applications in medicinal chemistry and agrochemicals.[1] Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents proposed synthetic routes based on established and reliable methodologies, alongside predicted characterization data derived from analogous compounds and spectroscopic principles.
Compound Profile
N-propylpyridin-3-amine is an organic compound featuring a pyridine ring substituted at the 3-position with a propylamino group.[1] Its basic nature, conferred by the amino group, allows for its participation in a variety of chemical reactions, making it a versatile building block in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 25560-12-7 | [2] |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in polar organic solvents | [2] |
| SMILES | N(CCC)C1=CC=NC=C1 | [2] |
| InChI Key | KUVIIDSVSSBWCW-UHFFFAOYSA-N | [2] |
Proposed Synthetic Routes
Two primary, high-yield synthetic strategies are proposed for the synthesis of N-propylpyridin-3-amine: Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination of 3-Aminopyridine
This method involves the reaction of 3-aminopyridine with propionaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[3][4] This one-pot procedure is highly efficient and avoids the issue of multiple alkylations often encountered with direct alkylation methods.[3]
Caption: Reductive amination pathway for N-propylpyridin-3-amine synthesis.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[5][6][7] In this proposed route, 3-bromopyridine is coupled with propylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][8]
Caption: Buchwald-Hartwig amination pathway for N-propylpyridin-3-amine synthesis.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of N-propylpyridin-3-amine.
Protocol 1: Reductive Amination
Materials:
-
3-Aminopyridine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 eq) and 1,2-dichloroethane (DCE).
-
Add propionaldehyde (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford N-propylpyridin-3-amine.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
3-Bromopyridine
-
Propylamine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) under an inert atmosphere.
-
Add 3-bromopyridine (1.0 eq) to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add propylamine (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-propylpyridin-3-amine.
Characterization
Predicted NMR Spectral Data
The following data is predicted for a standard NMR analysis in CDCl₃.
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | m | 2H | Pyridine H2, H6 |
| ~7.2 - 7.0 | m | 2H | Pyridine H4, H5 |
| ~4.5 - 4.0 | br s | 1H | N-H |
| ~3.1 - 3.0 | t | 2H | N-CH₂- (propyl) |
| ~1.7 - 1.6 | sextet | 2H | -CH₂- (propyl) |
| ~1.0 - 0.9 | t | 3H | -CH₃ (propyl) |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 140 | Pyridine C2, C6 |
| ~140 - 135 | Pyridine C3 (C-N) |
| ~125 - 120 | Pyridine C4, C5 |
| ~45 - 40 | N-CH₂- (propyl) |
| ~25 - 20 | -CH₂- (propyl) |
| ~12 - 10 | -CH₃ (propyl) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350 - 3310 | Medium | N-H Stretch | Secondary Amine |
| 3100 - 3000 | Medium | C-H Stretch (aromatic) | Pyridine Ring |
| 2960 - 2850 | Medium | C-H Stretch (aliphatic) | Propyl Group |
| 1600 - 1580 | Strong | C=C, C=N Stretch | Pyridine Ring |
| 1550 - 1500 | Medium | N-H Bend | Secondary Amine |
| 1335 - 1250 | Strong | C-N Stretch | Aryl Amine |
Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 136.10 | [M]⁺ (Molecular Ion) |
| 121.08 | [M - CH₃]⁺ |
| 107.08 | [M - C₂H₅]⁺ |
| 93.06 | [M - C₃H₆]⁺ |
General Characterization Protocol
A general workflow for the synthesis and characterization of N-propylpyridin-3-amine is outlined below.
Caption: General workflow for the synthesis and characterization of N-propylpyridin-3-amine.
Instrumentation:
-
NMR: A 400 MHz or higher field NMR spectrometer.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
MS: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Procedure:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR: Place a small amount of the liquid sample directly on the ATR crystal or prepare a thin film on a salt plate.
-
MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a standard pulse sequence over a spectral width of 0-12 ppm.
-
¹³C NMR: Acquire proton-decoupled spectra over a spectral width of 0-200 ppm.
-
IR: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
MS: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
-
-
Data Analysis: Compare the acquired spectra with the predicted data to confirm the structure and purity of the synthesized N-propylpyridin-3-amine.
This guide provides a robust framework for the synthesis and characterization of N-propylpyridin-3-amine, enabling researchers to produce and validate this compound for further investigation in drug discovery and development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 25560-12-7: N-Propyl-3-pyridinamine | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum [chemicalbook.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Pyridine, 3-propyl- [webbook.nist.gov]
